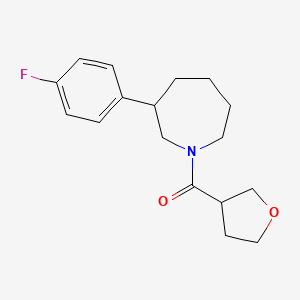
(3-(4-Fluorophenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Fluorophenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone is a useful research compound. Its molecular formula is C17H22FNO2 and its molecular weight is 291.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3-(4-Fluorophenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone, also known by its IUPAC name [3-(4-fluorophenyl)azepan-1-yl]-(oxolan-3-yl)methanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H22FNO2, with a molecular weight of approximately 291.366 g/mol. This article explores the biological activity of this compound, examining its pharmacological properties, synthesis, and relevant case studies.
The compound features a unique structure that includes a fluorophenyl group and an azepane ring, which may influence its interaction with biological targets. The presence of the tetrahydrofuran moiety suggests potential solubility and stability advantages.
| Property | Value |
|---|---|
| Molecular Formula | C17H22FNO2 |
| Molecular Weight | 291.366 g/mol |
| IUPAC Name | [3-(4-fluorophenyl)azepan-1-yl]-(oxolan-3-yl)methanone |
| CAS Number | 1797093-27-6 |
Pharmacological Studies
Research indicates that analogs of this compound may exhibit significant activity against various biological targets. For instance, studies on similar piperidine derivatives have shown that modifications in alkyl chain length and substitutions can optimize selectivity for dopamine and serotonin transporters .
Case Study: Dopamine Transporter Binding
In a study evaluating various piperidine analogs, compounds with fluorine substitutions demonstrated increased potency and selectivity for the dopamine transporter compared to their non-fluorinated counterparts . This suggests that this compound may possess similar properties, warranting further investigation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including N-arylation and cyclization techniques. The general synthetic route may include:
- Preparation of Azepane Derivative : Utilizing appropriate starting materials to form the azepane ring.
- Fluorination : Introducing the fluorine atom at the para position of the phenyl group.
- Formation of Tetrahydrofuran Moiety : Employing cyclization methods to incorporate the tetrahydrofuran structure.
- Final Coupling Reaction : Combining all components to yield the final product.
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-7,14-15H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTQKGARMULIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














